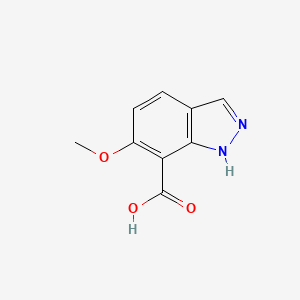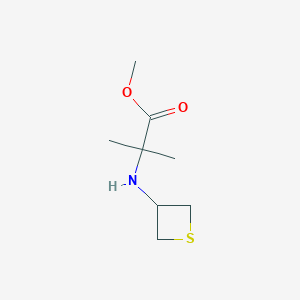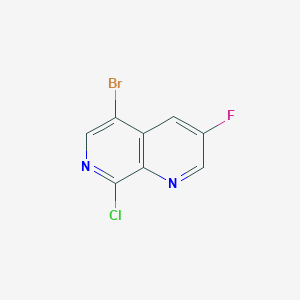![molecular formula C13H21NO4 B8218290 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid](/img/structure/B8218290.png)
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is a complex organic compound characterized by its unique bicyclic structure. The compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Functionalization of the Acetic Acid Moiety: The acetic acid group is introduced through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory procedures with optimization for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides (R-X)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
科学的研究の応用
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects.
類似化合物との比較
Similar Compounds
- 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]propionic acid
- 2-[endo-3-tert-butoxycarbonyl-3-azabicyclo[3.1.1]heptan-6-yl]butyric acid
Uniqueness
2-[endo-3-Boc-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activity further distinguish it from similar compounds.
特性
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(8)5-11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLVLFKRDPXIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8218209.png)

![2-[2-Bromo-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B8218235.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8218255.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B8218267.png)
![Methyl 4-aminothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B8218276.png)
![Ethyl3-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B8218279.png)
![6-Chlorothieno[3,2-c]pyridin-2-amine](/img/structure/B8218283.png)


![Methyl 5-hydroxybicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B8218297.png)
![2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate](/img/structure/B8218299.png)
